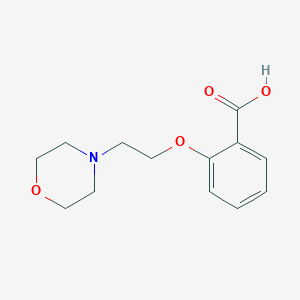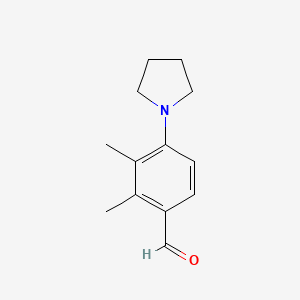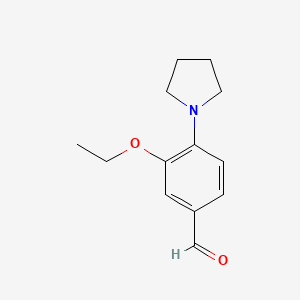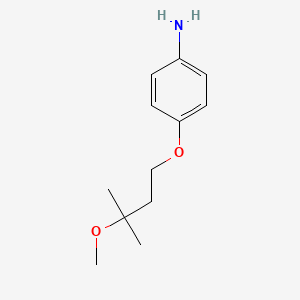
2-(2-吗啉-4-基乙氧基)苯甲酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Morpholin-4-ylethoxy)benzoic acid is an organic compound with the molecular formula C13H17NO4. It is characterized by the presence of a morpholine ring attached to an ethoxy group, which is further connected to a benzoic acid moiety.
科学研究应用
2-(2-Morpholin-4-ylethoxy)benzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.
Industry: The compound is used in the development of new materials and chemical processes.
生化分析
Biochemical Properties
2-(2-Morpholin-4-ylethoxy)benzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with carboxyl methyltransferase enzymes, which are involved in the methylation of benzoic acid derivatives . These interactions are crucial for the compound’s role in biochemical pathways, influencing the synthesis and modification of other molecules.
Cellular Effects
2-(2-Morpholin-4-ylethoxy)benzoic acid affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the expression of genes involved in metabolic pathways and cellular stress responses . These effects can lead to changes in cell behavior, including alterations in growth, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of 2-(2-Morpholin-4-ylethoxy)benzoic acid involves its binding interactions with specific biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. For instance, it may inhibit certain enzymes involved in the synthesis of benzoic acid derivatives, thereby affecting the overall metabolic flux . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2-Morpholin-4-ylethoxy)benzoic acid can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under specific conditions but may degrade over extended periods . Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of 2-(2-Morpholin-4-ylethoxy)benzoic acid vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating metabolic pathways and reducing cellular stress . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Understanding the dosage thresholds is essential for its safe and effective use.
Metabolic Pathways
2-(2-Morpholin-4-ylethoxy)benzoic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the synthesis and modification of benzoic acid derivatives . These interactions can affect metabolic flux and the levels of various metabolites. The compound’s role in these pathways is crucial for its overall biochemical activity.
Transport and Distribution
The transport and distribution of 2-(2-Morpholin-4-ylethoxy)benzoic acid within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these processes is important for predicting the compound’s effects on cellular function and its potential therapeutic applications.
Subcellular Localization
2-(2-Morpholin-4-ylethoxy)benzoic acid exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence the compound’s activity and function within the cell. For example, its presence in the cytoplasm or nucleus can affect gene expression and metabolic processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Morpholin-4-ylethoxy)benzoic acid typically involves the reaction of 2-hydroxybenzoic acid with 2-(4-morpholinyl)ethanol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are optimized to achieve high yield and purity .
Industrial Production Methods
In an industrial setting, the production of 2-(2-Morpholin-4-ylethoxy)benzoic acid may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and efficiency in the production of the compound. The use of advanced purification techniques, such as crystallization and chromatography, helps in obtaining the compound with high purity .
化学反应分析
Types of Reactions
2-(2-Morpholin-4-ylethoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of 2-(2-Morpholin-4-ylethoxy)benzoic acid include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of 2-(2-Morpholin-4-ylethoxy)benzoic acid depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzoic acid derivatives .
作用机制
The mechanism of action of 2-(2-Morpholin-4-ylethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
Some compounds similar to 2-(2-Morpholin-4-ylethoxy)benzoic acid include:
- 2-(2-Piperidin-4-ylethoxy)benzoic acid
- 2-(2-Pyrrolidin-4-ylethoxy)benzoic acid
- 2-(2-Piperazin-4-ylethoxy)benzoic acid .
Uniqueness
What sets 2-(2-Morpholin-4-ylethoxy)benzoic acid apart from its similar compounds is the presence of the morpholine ring, which imparts unique chemical and biological properties. This structural feature may influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research and industrial applications .
属性
IUPAC Name |
2-(2-morpholin-4-ylethoxy)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c15-13(16)11-3-1-2-4-12(11)18-10-7-14-5-8-17-9-6-14/h1-4H,5-10H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSVCENFXJDYZHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=CC=CC=C2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-[4-(Propan-2-yl)phenyl]butanoic acid](/img/structure/B1310251.png)

![Cyclohexanecarboxylic acid, 4-heptyl-, 4'-cyano[1,1'-biphenyl]-4-yl ester, trans-](/img/structure/B1310258.png)
![2,5-Dimethyl-1-(7-methyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrrole-3-carbaldehyde](/img/structure/B1310259.png)





